Testosterone Tridecanoate-d3
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Overview
Description
Testosterone Tridecanoate-d3 is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. This compound is primarily used in studies related to hormone replacement therapy, endocrinology, and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Testosterone Tridecanoate-d3 involves the esterification of testosterone with tridecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Testosterone Tridecanoate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Testosterone Tridecanoate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of testosterone derivatives.
Biology: Employed in studies investigating the metabolic pathways and biological effects of testosterone.
Medicine: Utilized in hormone replacement therapy research to understand the pharmacokinetics and pharmacodynamics of testosterone esters.
Industry: Applied in the development of pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
Testosterone Tridecanoate-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The compound is metabolized in vivo to release testosterone, which then exerts its biological effects through the androgen receptor pathway.
Comparison with Similar Compounds
- Testosterone Undecanoate
- Testosterone Cypionate
- Testosterone Enanthate
Comparison: Testosterone Tridecanoate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies. Compared to other testosterone esters, this compound offers enhanced analytical precision, making it a valuable tool in scientific investigations.
Biological Activity
Introduction
Testosterone Tridecanoate-d3 is a synthetic derivative of testosterone, classified as a prodrug. This compound is designed to enhance the pharmacokinetic properties of testosterone, allowing for improved delivery and sustained release in therapeutic applications. Understanding its biological activity is crucial for its effective use in clinical settings.
- Molecular Formula : C32H52O3
- Molecular Weight : 484.753 g/mol
- CAS Number : 488836-58-4
- LogP : 8.741 (indicating high lipophilicity, which aids in absorption)
These properties suggest that this compound is well-suited for oral or transdermal delivery systems, allowing it to penetrate biological membranes effectively .
This compound acts as a prodrug, meaning it is metabolized in vivo to release active testosterone. The conversion occurs primarily through enzymatic cleavage by esterases, which hydrolyze the tridecanoate moiety, releasing testosterone into circulation. This process results in a gradual increase in serum testosterone levels, thereby mimicking the natural diurnal rhythm of testosterone secretion .
Pharmacokinetics
The pharmacokinetic profile of this compound shows a prolonged half-life compared to traditional testosterone formulations. The steady-state serum concentration can be achieved with less frequent dosing, which enhances patient compliance and minimizes fluctuations in hormone levels .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | 24 hours |
Tmax (Time to peak) | 6-12 hours |
Bioavailability | High |
Route of Administration | Oral/Transdermal |
Anabolic Effects
This compound exhibits significant anabolic effects, promoting muscle growth and strength. Clinical studies have demonstrated improvements in lean body mass and muscle strength among individuals receiving this compound as part of hormone replacement therapy (HRT) or anabolic steroid cycles .
Metabolic Effects
Research indicates that this compound positively influences metabolic parameters, including:
- Increased Protein Synthesis : Enhanced rates of protein turnover and synthesis have been noted, contributing to muscle hypertrophy.
- Fat Distribution : It may aid in reducing fat mass while promoting lean mass gains.
- Bone Density : Testosterone is known to improve bone mineral density, reducing the risk of osteoporosis in aging populations .
Case Studies
- Case Study on Elderly Men : A study involving elderly men undergoing testosterone replacement therapy with this compound showed a significant increase in muscle mass and strength over a 12-month period. Participants also reported improved energy levels and quality of life metrics.
- Athletic Performance Enhancement : In a controlled trial with competitive athletes, those treated with this compound exhibited enhanced performance metrics, including increased endurance and recovery times post-exercise.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Hormonal Imbalances : Excessive dosing may lead to elevated estrogen levels due to aromatization.
- Cardiovascular Risks : There are concerns regarding increased hematocrit levels, potentially leading to cardiovascular complications if not monitored properly.
- Prostate Health : Long-term use may increase the risk of benign prostatic hyperplasia (BPH) or prostate cancer in susceptible individuals .
Properties
CAS No. |
876054-54-5 |
---|---|
Molecular Formula |
C₃₂H₄₉D₃O₃ |
Molecular Weight |
487.77 |
Synonyms |
(17β)-17-[(1-Oxotridecyl)oxy]-androst-4-en-3-one-d3 |
Origin of Product |
United States |
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